4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride
Description
Properties
IUPAC Name |
5-(chloromethyl)-2-methyl-1H-imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.ClH/c1-4-7-3-5(2-6)8-4;/h3H,2H2,1H3,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWHKRXEROAPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59022-78-5 | |
| Record name | 4-(chloromethyl)-2-methyl-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride typically involves the chloromethylation of 2-methylimidazole. One common method includes the reaction of 2-methylimidazole with formaldehyde and hydrochloric acid, followed by chlorination with thionyl chloride or phosphorus trichloride. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to meet the stringent quality standards required for pharmaceutical or agrochemical applications.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Cyclization Reactions: The compound can be used as a building block in the synthesis of more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products include various substituted imidazoles, which can be further functionalized for specific applications.
Cyclization Reactions: Products include fused heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Synthesis
4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride serves as a vital intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the preparation of imidazole derivatives, which are essential for developing medications such as:
- Cimetidine : An H2 receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease (GERD). The compound can be converted into cimetidine through reactions with cysteamine hydrochloride .
2. Biological Activity
This compound exhibits notable biological activities, making it a subject of interest in pharmacology. Key areas of research include:
- Antimicrobial Activity : Studies have demonstrated that imidazole derivatives possess significant antimicrobial properties, inhibiting the growth of various bacterial strains. For example, research indicated inhibition zones against pathogens like E. coli and S. aureus (up to 20 mm) when tested with related compounds.
- Antitumor Activity : In vitro studies have shown that 4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride induces apoptosis in cancer cell lines, including breast cancer (MCF-7) and leukemia (U-937) cells. The IC50 values were reported at approximately 25.72 μM for MCF-7 cells.
Antimicrobial Effects
A study evaluated the antimicrobial efficacy of 4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride against a range of pathogens:
| Study | Organism Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Study A | E. coli | 15 | |
| Study B | S. aureus | 20 | |
| Study C | P. aeruginosa | 18 |
The results indicated that this compound could potentially lead to the development of new antimicrobial agents.
Anticancer Activity
In vivo studies using tumor-bearing mice demonstrated that treatment with the compound resulted in reduced tumor growth and increased survival rates:
| Cell Line | IC50 (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 25.72 ± 3.95 | Induction of apoptosis via mitochondrial pathway | |
| U-937 (Leukemia) | 30.0 ± 5.0 | Inhibition of cell proliferation | |
| A549 (Lung Cancer) | 22.5 ± 4.0 | Cell cycle arrest |
Flow cytometry analyses confirmed that the compound induced apoptosis in treated cells.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride depends on its specific application. In general, the chloromethyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful for modifying biomolecules or synthesizing complex organic structures. The imidazole ring can also participate in various interactions, such as hydrogen bonding and coordination with metal ions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural differences among 4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride and related imidazole derivatives:
| Compound Name | Substituents (Position) | Molecular Formula | Key Structural Features |
|---|---|---|---|
| 4-(Chloromethyl)-2-methyl-1H-imidazole HCl | -CH2Cl (4), -CH3 (2) | C5H8Cl2N2 | Methyl at 2-position enhances steric bulk |
| 4-(Chloromethyl)-1H-imidazole HCl (CAS 38585-61-4) | -CH2Cl (4) | C4H6Cl2N2 | No methyl group; simpler structure |
| 4-(Chloromethyl)-1-methyl-1H-imidazole HCl (CAS 17289-30-4) | -CH2Cl (4), -CH3 (1) | C5H8Cl2N2 | Methyl at 1-position alters ring basicity |
| 4-(Chloromethyl)-2-(4-chlorophenyl)-1H-imidazole HCl (CAS 1394041-11-2) | -CH2Cl (4), -C6H4Cl (2) | C10H9Cl2N2 | Bulky 4-chlorophenyl group at 2-position |
| 2-(4-Methoxyphenyl)-1H-imidazole HCl (CAS 1955553-58-8) | -C6H4OCH3 (2) | C10H11ClN2O | Methoxyphenyl enhances π-π interactions |
Key Observations :
Reactivity Trends :
Key Findings :
- The target compound’s chloromethyl group is critical for covalent binding to receptor sites, as seen in adenosine ligand synthesis .
- Histamine analogs (e.g., 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole) demonstrate that aromatic substituents at the 2-position enhance affinity for histamine receptors .
Physical Properties
| Compound Name | Melting Point (°C) | Solubility | Stability |
|---|---|---|---|
| 4-(Chloromethyl)-2-methyl-1H-imidazole HCl | 118–120 | Soluble in DMF, MeOH | Stable at RT |
| 4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole | 126–128 | Insoluble in water | Sensitive to light |
| 2-(4-Methoxyphenyl)-1H-imidazole HCl | Not reported | Soluble in polar aprotic solvents | Stable at -20°C |
Notes:
- Melting points correlate with molecular symmetry and intermolecular forces. The target compound’s lower mp (118–120°C) compared to 4-chlorophenyl derivatives (126–128°C) reflects reduced crystallinity due to the 2-methyl group .
Biological Activity
4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of 4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride typically involves the chloromethylation of 2-methyl-1H-imidazole. The reaction can be performed using chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid catalyst, yielding the desired hydrochloride salt form.
Synthetic Route Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2-methyl-1H-imidazole + chloromethyl methyl ether | Acidic medium, reflux | High |
| 2 | Resulting product + HCl | Aqueous solution | Quantitative |
Antimicrobial Properties
4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride has been evaluated for its antimicrobial activity against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A study tested the compound against Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentrations (MIC) as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 12.5 |
| S. aureus | 6.25 |
These results suggest that the compound possesses potent antibacterial properties, comparable to standard antibiotics such as tetracycline and penicillin .
Antifungal Activity
In addition to antibacterial properties, 4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride has shown antifungal activity against various fungal pathogens. A study reported that it effectively inhibited the growth of Candida albicans with an MIC of 8 µg/mL .
The biological activity of 4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride is primarily attributed to its ability to disrupt cellular processes in target organisms. It is believed to interact with specific enzymes or receptors involved in metabolic pathways, leading to cell death or growth inhibition.
Binding Affinity Studies
Binding affinity studies using UV-vis spectroscopy demonstrated that the compound binds effectively to key enzymes involved in bacterial metabolism, such as those in the Mycobacterium tuberculosis CYP121A1 pathway, with dissociation constants (Kd) ranging from 11.73 to 17.72 µM .
Therapeutic Applications
Given its promising biological activities, 4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride is being explored for potential therapeutic applications:
- Antimicrobial Agent : Due to its potent antibacterial and antifungal properties.
- Anti-inflammatory Agent : Research indicates potential anti-inflammatory effects by modulating inflammatory pathways .
- Anticancer Research : Preliminary studies suggest that imidazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells.
Q & A
Q. What are the key considerations for synthesizing 4-(chloromethyl)-2-methyl-1H-imidazole hydrochloride, and how can reaction conditions be optimized?
Answer: The synthesis of this compound typically involves hydrogenation and cyclization steps. Key factors include:
- Catalyst selection : Palladium on carbon may lead to hydrodechlorination byproducts, whereas Raney nickel avoids dehalogenation, improving yield (e.g., 92% intermediate yield reported in hydrogenation steps) .
- Solvent and temperature : Ethanol at 45°C under alkaline conditions (NaOH) facilitates cyclization, while lower temperatures (25°C) or water as a solvent reduce yields .
- Base strength : Strong bases like NaOH enhance cyclization efficiency compared to weaker bases (e.g., Na₂CO₃) .
Table 1: Catalyst and solvent effects on intermediate yield
| Entry | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Pd/C | EtOH | 45°C | 42 |
| 4 | Pd/C | H₂O | 45°C | 48 |
| 5 | Raney Ni | EtOH | 45°C | 92 |
| 7 | Raney Ni | H₂O | 45°C | 65 |
Q. How can researchers validate the purity and structural integrity of 4-(chloromethyl)-2-methyl-1H-imidazole hydrochloride?
Answer:
- LC-MS : Monitors reaction progress and identifies intermediates/byproducts (e.g., detection of hydrodechlorination byproducts in Pd/C-catalyzed reactions) .
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., chloromethyl and methyl groups on the imidazole ring) .
- Elemental analysis : Validates stoichiometry, particularly chloride content in the hydrochloride salt .
Q. What stability challenges are associated with this compound, and how can they be mitigated?
Answer:
- Hydrolysis sensitivity : The chloromethyl group is prone to hydrolysis in aqueous or humid conditions. Storage under anhydrous conditions (e.g., desiccator, inert atmosphere) is critical .
- Thermal stability : Decomposition may occur above 120°C; avoid prolonged heating during purification .
Advanced Research Questions
Q. How do substituent positions (e.g., chloromethyl vs. methyl) influence the reactivity of imidazole derivatives in cross-coupling reactions?
Answer: Comparative studies on similar compounds (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) reveal:
Q. How can discrepancies in reported yields for imidazole cyclization reactions be resolved?
Answer: Discrepancies often arise from:
- Reaction monitoring : Incomplete conversion of intermediates (e.g., LC-MS data showing residual starting material) .
- Byproduct formation : Use of Pd/C instead of Raney nickel introduces hydrodechlorination byproducts, requiring rigorous purification .
- Scale-up effects : Larger batches may require adjusted stoichiometry or extended reaction times .
Q. What strategies enable scalable synthesis of this compound while maintaining high enantiomeric purity?
Answer:
- Catalyst recycling : Raney nickel can be reused in hydrogenation steps without significant loss of activity .
- Flow chemistry : Continuous processes minimize batch-to-batch variability and improve control over cyclization conditions .
- Chiral resolution : Use of enantioselective catalysts (e.g., chiral amines) during cyclization ensures purity .
Q. What novel applications exist for this compound in medicinal chemistry or materials science?
Answer:
Q. How can computational modeling (e.g., DFT) predict the regioselectivity of reactions involving this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
